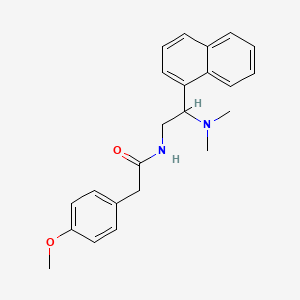

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide, also known as DMNPE, is a chemical compound that has been widely used in scientific research applications. DMNPE is a photoactivatable molecule that can be used to study the function and activity of proteins in living cells.

Scientific Research Applications

Biological Effects and Toxicology

Research has extensively reviewed the biological effects and toxicological profiles of acetamide derivatives, including the impacts of similar compounds on human health and the environment. Kennedy (2001) provided an update on the toxicology of acetamide and its derivatives, emphasizing their commercial importance and the significant advancements in understanding the biological consequences of exposure (Kennedy, 2001). This review highlights the diverse biological responses and the importance of continuous research in this area.

Molecular Imaging in Alzheimer's Disease

Nordberg (2007) discussed the progress in developing amyloid imaging ligands, including compounds with similar structures to the one , for measuring amyloid in vivo in the brains of Alzheimer's disease patients (Nordberg, 2007). This research signifies the potential of such compounds in early detection and evaluation of new therapies for Alzheimer's disease.

Pharmacology and Toxicology of Hallucinogens

Halberstadt (2017) reviewed the pharmacology and toxicology of N-Benzylphenethylamine ("NBOMe") hallucinogens, which share structural similarities with the compound . The study highlights the high affinity of NBOMe compounds for the serotonin 5-HT2A receptor and their potent hallucinogenic effects, alongside the associated risks of toxicity and fatalities (Halberstadt, 2017). This research underscores the need for careful study and regulation of such potent compounds.

Environmental Monitoring and Protection

Igwegbe et al. (2021) reviewed the progress on acetaminophen adsorption from water, presenting a comprehensive overview of recent advancements in removing this pollutant from water sources. The study discusses the highest potential adsorbents, including ZnAl/biochar, and emphasizes the importance of understanding the mechanisms of adsorption to improve water quality and protect the environment (Igwegbe et al., 2021). This research highlights the environmental impact of acetaminophen and related compounds, as well as the need for effective water treatment technologies.

properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-25(2)22(21-10-6-8-18-7-4-5-9-20(18)21)16-24-23(26)15-17-11-13-19(27-3)14-12-17/h4-14,22H,15-16H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMXORQXAMKKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2976043.png)

![6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2976053.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2976058.png)

![(5-Bromofuran-2-yl)-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2976060.png)

![{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone](/img/structure/B2976062.png)